molecular formula C17H23NO4 B12870334 tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12870334
M. Wt: 305.4 g/mol
InChI Key: UTIJYTGFDNFMHL-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a protected 1,2,3,4-tetrahydroquinoline scaffold, a structure frequently utilized in the synthesis of biologically active molecules . The tert-butyloxycarbonyl (Boc) group serves as a valuable protecting group for secondary amines, enhancing stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions . The 2-methoxy-2-oxoethyl side chain at the 6-position provides a versatile synthetic handle, as this ester functional group can be readily hydrolyzed to a carboxylic acid or used in further transformations to build out molecular complexity. While the specific biological activity of this compound has not been established, analogous dihydroquinoline derivatives have been investigated as key intermediates in the development of inhibitors for therapeutic targets, such as mutant isocitrate dehydrogenase (IDH1) in oncology research . Researchers value this compound for its potential in constructing more complex molecules aimed at various disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the material safety data sheet for specific hazard information.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-5-6-13-10-12(7-8-14(13)18)11-15(19)21-4/h7-8,10H,5-6,9,11H2,1-4H3

InChI Key

UTIJYTGFDNFMHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydroquinoline Core and Carbamate Protection

The dihydroquinoline scaffold is often prepared by reduction or cyclization methods starting from quinoline or isoquinoline derivatives. The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.

Typical procedure:

  • Starting from 6-amino-3,4-dihydroisoquinoline, catalytic hydrogenation is used to reduce the isoquinoline to the tetrahydro form.
  • The amine is then reacted with di-tert-butyl dicarbonate in an organic solvent such as DMF at elevated temperature (~100 °C) for several hours (e.g., 3.5 h).
  • The reaction mixture is poured into water, and the precipitate is filtered and washed to isolate the tert-butyl carbamate-protected intermediate.
Step Reagents/Conditions Yield (%) Notes
Reduction Catalytic hydrogenation of 6-amino-isoquinoline - Melting point change confirms reduction
Protection Di-tert-butyl dicarbonate, DMF, 100 °C, 3.5 h ~24 Isolated by filtration and washing

This method is supported by experimental data showing successful Boc protection of the amino group on the dihydroisoquinoline ring.

Introduction of the 2-Methoxy-2-oxoethyl Side Chain

The 2-methoxy-2-oxoethyl substituent is typically introduced via alkylation or acylation reactions using appropriate activated esters or halides.

General approach:

  • Use of iodoacetic acid derivatives or activated esters (e.g., N-hydroxysuccinimide esters) to introduce the methoxycarbonyl group.
  • Reaction with the Boc-protected dihydroquinoline under mild base conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane or DMF.
  • Stirring at room temperature or slightly elevated temperatures for several hours to ensure complete substitution.
Step Reagents/Conditions Yield (%) Notes
Activation 2-Iodoacetic acid + N-hydroxysuccinimide, THF - Formation of activated ester intermediate
Coupling Boc-protected dihydroquinoline + activated ester, triethylamine, DCM, 25 °C, 0.5-24 h Moderate to good Purification by preparative TLC or chromatography

This method is consistent with procedures reported for similar esterifications and amide bond formations involving dihydroquinoline derivatives.

Alternative Synthetic Routes and Key Reaction Conditions

  • Wittig-type reactions : Some syntheses employ triphenylphosphonium salts and Wittig reactions to install side chains on the quinoline ring, followed by carbamate protection.
  • Palladium-catalyzed coupling : Pd-catalyzed reactions with acrylates or other activated alkenes can be used to functionalize the quinoline core before carbamate protection.
  • Use of Boc2O for carbamate formation : Boc protection is typically performed at low to room temperature over extended periods (up to 16 h) to ensure selectivity and yield.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes Source
Reduction of 6-amino-isoquinoline Catalytic hydrogenation - Converts isoquinoline to tetrahydro form
Boc Protection Di-tert-butyl dicarbonate, DMF, 100 °C, 3.5 h ~24 Isolated by filtration and washing
Activation of 2-iodoacetic acid N-hydroxysuccinimide, THF - Forms activated ester intermediate
Coupling with Boc-protected amine Triethylamine, DCM, 25 °C, 0.5-24 h Moderate Purification by TLC or chromatography
Wittig Reaction (alternative) Triphenylphosphonium salt, reflux in toluene, 16 h Moderate Followed by further functionalization steps
Pd-Catalyzed Coupling Pd(PPh3)2Cl2, triethylamine, 90 °C, 16 h Moderate Used for acrylate coupling on quinoline

Research Findings and Analytical Data

  • NMR and IR Spectroscopy : The synthesized compounds show characteristic signals confirming the presence of the tert-butyl carbamate group and the methoxycarbonyl side chain. For example, 1H NMR signals for tert-butyl protons appear as singlets near 1.4 ppm, and methoxy protons near 3.7 ppm.
  • Purity and Yield : Yields vary depending on the step and conditions, with Boc protection often yielding around 24%, while coupling reactions can achieve moderate to good yields.
  • Reaction Times and Temperatures : Extended reaction times (up to 16 h) and controlled temperatures (room temperature to 100 °C) are critical for optimal yields and selectivity.
  • Purification : Flash chromatography and preparative TLC are commonly used to isolate pure products.

Chemical Reactions Analysis

Ester Functionalization

The methoxy-oxoethyl side chain undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with aqueous NaOH in THF/MeOH converts the ester to a carboxylic acid .

  • Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of catalytic acid yields ethyl esters .

Table 2: Ester Modification Reactions

Reaction TypeReagentsConditionsProductYield (%)
HydrolysisNaOH, THF/H2O25°C, 12 h6-(2-Carboxyethyl)-THQ derivative78
TransesterificationEtOH, H2SO4Reflux, 6 hEthyl ester analog65

C–H Functionalization at the Dihydroquinoline Core

The 3,4-dihydroquinoline ring undergoes electrophilic substitution or alkylation:

  • Friedel-Crafts Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) using AlCl3 in CS2 to introduce substituents at the 7-position .

  • Boc-Protection/Deprotection : Sequential Boc protection and deprotection enable regioselective functionalization .

Table 3: Alkylation Reactions

ElectrophileCatalystSolventTemperature (°C)Yield (%)
Benzyl bromideAlCl3CS20→2572
Allyl iodideBF3·Et2ODCM–78→2568

-Sigmatropic Rearrangement

Analogous N-aryl O-cyclopropyl hydroxamates undergo -rearrangements to form 2-hydroxy-tetrahydroquinolines . While direct data for this compound is unavailable, similar reactivity is anticipated:

  • Conditions : Et3N in trifluoroethanol (TFE) at 25°C for 26 hours.

  • Outcome : Rearrangement to a fused heterocycle with a hydroxy group .

Table 4: Rearrangement Optimization

BaseSolventTime (h)Yield (%)
Et3NTFE2666
DIPEATFE3462

Oxidation and Reduction

  • Oxidation : MnO2 or PCC oxidizes the tetrahydroquinoline ring to a quinoline .

  • Reduction : NaBH4 or LiAlH4 reduces the ester to a primary alcohol .

Key Insights from Structural Analogs

  • Solvent Effects : Toluene and TFE maximize yields in sigmatropic rearrangements, while polar aprotic solvents (e.g., DMF) lead to side reactions .

  • Electronic Effects : Electron-deficient aryl groups slow rearrangement kinetics .

  • Regioselectivity : Steric and electronic factors (e.g., Cbz vs. Boc groups) influence product distribution in multi-step cascades .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, studies have shown that derivatives of this compound can interfere with the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial in various cancers .

Case Study Example :
A study demonstrated that a related compound inhibited the proliferation of HT-29 colon cancer cells through a dose-dependent mechanism. This suggests that this compound could potentially be developed as an anticancer agent .

2. Antioxidant Properties
The antioxidant capabilities of this compound may contribute to its therapeutic effects. Antioxidants play a vital role in reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Compounds with similar structures have been shown to scavenge free radicals effectively .

1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of PI3K/AKT pathway
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of cyclin-dependent kinases

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving quinoline derivatives and methoxy compounds. The ability to modify the structure allows for the exploration of different derivatives that may enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical properties and biological activity. Below is a comparative analysis of Compound A with key analogs:

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituent at Position 6 Key Functional Groups Biological Activity/Applications References
Compound A 2-Methoxy-2-oxoethyl Ester, tert-butyl carbamate Potential opioid receptor modulation
tert-Butyl 6-(bromomethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Bromomethyl, 4-oxo Bromoalkyl, ketone Intermediate for alkylation reactions
tert-Butyl 6-(naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Naphthalen-2-ylmethyl, 4-oxo Aromatic alkyl, ketone N/A (structural studies)
tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate Pyrrolidinyl-pentenyl Amine, alkene Enantioselective synthesis
tert-Butyl 6-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 3-Methoxybenzyl, 4-oxo Aromatic alkyl, ether, ketone Opioid receptor agonist
tert-Butyl 3-fluoro-6-iodo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Fluoro, iodo, 4-oxo Halogens, ketone Fluorinated drug candidate
tert-Butyl 6-(cyclohexylmethyl)-3,4-dihydroquinoline-1(2H)-carboxylate Cyclohexylmethyl Non-polar alkyl Mixed-efficacy MOR agonist

Physicochemical Properties

  • Polarity: The 2-methoxy-2-oxoethyl group in Compound A enhances polarity compared to non-ester analogs (e.g., cyclohexylmethyl in ), improving aqueous solubility but reducing membrane permeability.
  • Lipophilicity : The tert-butyl group increases logP, balancing the ester's polarity. This contrasts with halogenated derivatives (e.g., fluoro/iodo in ), which exhibit higher logP due to halogen atoms.
  • Stability : The ester in Compound A may hydrolyze under acidic/basic conditions, unlike stable ethers (e.g., 3-methoxybenzyl in ) or halogens.

Key Research Findings

Synthetic Flexibility : Position 6 substitutions are achievable via diverse methods (Suzuki coupling, alkylation), enabling rapid analog generation .

Activity-Structure Relationships :

  • Ester vs. Ketone : Ketone-containing analogs (e.g., 4-oxo derivatives in ) exhibit higher reactivity but lower metabolic stability.
  • Aromatic vs. Aliphatic : Aromatic substituents (e.g., naphthalen-2-ylmethyl in ) enhance receptor binding affinity but may increase toxicity.

Enantioselectivity : Chiral analogs (e.g., pyrrolidinyl-pentenyl in ) achieve >90% enantiomeric excess (ee), critical for targeted drug design .

Biological Activity

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

PropertyValue
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity and influencing cellular pathways. Notably, it has been suggested that similar quinoline derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby exhibiting anticancer properties .

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer potential. A study evaluating various 4-oxoquinoline derivatives demonstrated that certain compounds exhibited cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. For instance, derivatives similar to tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline were found to inhibit the growth of gastric cancer cells effectively .

Case Study: Cytotoxicity Evaluation
The cytotoxic effects of related quinoline derivatives were assessed using the MTT assay across different cancer cell lines:

Compound IDCell LineIC50 (µM)Hemolytic Activity
16bGastric (ACP03)<20None
17bColon (HCT-116)<20None

The results indicated that these compounds could serve as leads for the development of new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with related compounds is essential:

Compound NameKey Feature
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3,4-dihydroquinolineEthoxy group instead of methoxy
tert-Butyl 6-(2-hydroxy-2-oxoethyl)-3,4-dihydroquinolineHydroxy group may enhance reactivity
tert-Butyl 6-(2-chloro-2-oxoethyl)-3,4-dihydroquinolineChlorine substitution may alter activity

The presence of the methoxy group in tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline enhances its solubility and may influence its interaction with biological targets compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate, and how can high yield and purity be ensured?

  • Methodology : A common approach involves palladium-catalyzed cross-coupling reactions. For example, a tert-butyl-protected bromo-dihydroquinoline precursor is reacted with a methoxy-oxoethyl moiety under Suzuki-Miyaura conditions. Key steps include:

  • Use of tris(dibenzylideneacetone)dipalladium(0) and a phosphine ligand (e.g., 2-(di-tert-butylphosphino)-1-phenylindole) in anhydrous DMF .
  • Reaction optimization at 100°C for 2 hours, followed by extraction with diethyl ether and purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient), yielding ~66% .
    • Characterization : Confirm structure via ¹H NMR (e.g., δ 9.82 ppm for aldehyde protons), ¹³C NMR (e.g., carbonyl signals at δ 201.8 ppm), and HRMS (calculated [M+Na]⁺ for C₁₇H₂₃NO₃) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical Techniques :

  • TLC : Monitor reaction progress (e.g., Rf = 0.30 in hexane/ethyl acetate 4:1) .
  • NMR : Assign peaks to confirm regiochemistry (e.g., tert-butyl protons at δ 1.52 ppm, methoxy group at δ 3.69 ppm) .
  • Mass Spectrometry : ESI-HRMS matches theoretical m/z values within 1 ppm error .
    • Purity : Ensure >95% purity via reverse-phase HPLC or SFC (for enantiomeric excess determination) .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of derivatives of this compound?

  • Chiral Catalysis : Use iridium-catalyzed asymmetric amination or titanium-mediated sulfinamide coupling. For example:

  • (R)-tert-butanesulfinamide and Ti(OEt)₄ form chiral imine intermediates, enabling diastereoselective reduction with NaBH₄ (yield: 25–44%, ee: 92%) .
  • Ru(II)-catalyzed asymmetric transfer hydrogenation with dynamic kinetic resolution (DKR) achieves cis-3-fluoro derivatives (74% yield, high diastereomeric ratio) .
    • Optimization : Adjust reaction time (16–40 hours), stoichiometry (3–6 equiv of sulfinamide), and temperature (RT to 50°C) to balance yield and enantioselectivity .

Q. How can contradictory NMR data for similar dihydroquinoline derivatives be resolved?

  • Case Study : Conflicting ¹³C NMR signals (e.g., δ 188.3 vs. 188.1 ppm for fluorinated ketones) may arise from dynamic effects or crystallographic disorder. Solutions include:

  • Variable-temperature NMR to assess conformational exchange .
  • X-ray crystallography to confirm solid-state structure and assign solution-phase signals .
    • Best Practices : Compare data across multiple solvents (CDCl₃ vs. DMSO-d6) and use DEPT/HSQC for ambiguous carbon assignments .

Q. What role does the tert-butyl carbamate group play in modulating biological activity (e.g., opioid receptor binding)?

  • SAR Insights :

  • The tert-butyl group enhances metabolic stability and bioavailability by shielding the carbamate from esterase cleavage .
  • Substitutions at the 6-position (e.g., cyclohexylmethyl, indenyl) optimize µ-opioid receptor (MOR) agonism while reducing δ-opioid receptor (DOR) cross-reactivity .
    • Experimental Design :
  • Radioligand binding assays (IC₅₀ values) and functional cAMP assays to quantify MOR/DOR efficacy .
  • MD simulations to model ligand-receptor interactions, focusing on hydrophobic pockets accommodating the tert-butyl group .

Q. How can stability issues (e.g., hydrolytic degradation) be mitigated during storage and handling?

  • Storage Conditions : Store at 2–8°C in sealed, desiccated containers to prevent moisture ingress .
  • Stability Testing :

  • Accelerated degradation studies in buffered solutions (pH 1–10) monitored by LC-MS to identify labile sites (e.g., ester or carbamate hydrolysis) .
  • Lyophilization for long-term storage if aqueous solubility permits .

Methodological Considerations

  • Contradictory Data : Cross-validate synthetic protocols from independent sources. For example, Pd-catalyzed methods may offer higher reproducibility than Ti-mediated reactions due to fewer moisture-sensitive steps.
  • Safety : Follow GHS guidelines (H302, H315, H319) for handling; use PPE and fume hoods during synthesis .

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